molecular formula C7H14ClNO2S B3091650 Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride CAS No. 1217983-12-4

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride

Cat. No. B3091650
CAS RN: 1217983-12-4
M. Wt: 211.71 g/mol
InChI Key: QECZGSADOSWQSO-UHFFFAOYSA-N
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Description

“Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride” is a chemical compound with the empirical formula C9H15NO2S · HCl . It is a solid substance . Thiazolidine motifs, such as this one, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position .


Synthesis Analysis

Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For example, Obydennov et al. synthesized 1,3-thiazolidin-4-one and pyrrolidine-2,3,5-trione motifs linked to (5Z)-[2-(2,4,5-trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetate derivatives via an exocyclic C=C bond .


Molecular Structure Analysis

The molecular weight of “Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride” is 237.75 . The SMILES string representation of the molecule is Cl.CC1©SCNC1C(=O)OCC=C .


Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They show varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .


Physical And Chemical Properties Analysis

“Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride” is a solid substance . More specific physical and chemical properties were not found in the retrieved documents.

Scientific Research Applications

Medicinal Chemistry

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . The presence of sulfur enhances their pharmacological properties .

Antifungal Activity

Thiazolidine derivatives have been synthesized and evaluated for their in vitro fungicidal activity . This makes them potential candidates for the development of new antifungal agents.

Pharmaceutical Applications

Thiazolidines are used as vehicles in the synthesis of valuable organic combinations . They have diverse therapeutic and pharmaceutical activity and are used in probe design .

Synthesis of Bioactive Compounds

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Anticancer Activity

Thiazolidine derivatives have been synthesized and screened for their in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7) .

Development of Multifunctional Drugs

The diverse biological response of thiazolidine derivatives makes them highly prized moieties. Developing multifunctional drugs and improving their activity should be a focus of research .

Green Chemistry

Advantages of green synthesis, atom economy, cleaner reaction profile, and catalyst recovery have been explored in the synthesis of thiazolidine and its derivatives .

Designing Next-Generation Drug Candidates

The accessible clinical applications in various biological targets are critically reviewed. These data provide useful information for designing next-generation drug candidates .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral according to the GHS06 hazard classification . The safety precautions include P301 + P310 . It’s important to handle this compound with care and follow all safety guidelines.

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c1-7(2)5(6(9)10-3)8-4-11-7;/h5,8H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECZGSADOSWQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NCS1)C(=O)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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